Standard 1,3-cyclohexanedione poisons Pd catalysts; non-epoxidized enones lack the latent diketone reactivity. 7-Oxabicyclo[4.1.0]heptan-2-one solves these limitations:
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7-Oxabicyclo[4.1.0]heptan-2-one (CAS 6705-49-3), commonly referred to as 2,3-epoxycyclohexanone, is a bicyclic epoxy ketone utilized as a specialized building block in advanced organic synthesis. As an unsubstituted α,β-epoxyketone, it serves as a critical precursor for the synthesis of acetylenic aldehydes (such as 5-hexynal), C3-arylated 1,2-cyclohexanediones, and complex bicyclic γ-lactones. Its procurement value lies in its dual functionality—the strained oxirane ring adjacent to a carbonyl group—which allows it to act as a latent, protected 1,2-diketone or undergo specific fragmentation and ring-opening cascades that are inaccessible to its non-epoxidized enone counterparts[1].
Substituting 2,3-epoxycyclohexanone with homologous epoxy ketones (like isophorone oxide) or direct diketone equivalents (like 1,3-cyclohexanedione) frequently leads to complete reaction failure in targeted syntheses. Because 2,3-epoxycyclohexanone lacks substitution at the β-carbon, it exhibits distinct reactivity profiles, such as failing to undergo Eschenmoser fragmentation via standard tosylhydrazones, thereby necessitating N-aminoaziridine reagents. Furthermore, attempting to bypass this epoxide by directly using unmasked cyclic diketones in transition-metal-catalyzed cross-couplings results in severe catalyst poisoning via over-ligation. Consequently, procuring this exact compound is mandatory for specific tandem isomerization-arylation protocols and stereoselective lactone formations [1].
In the synthesis of acetylenic aldehydes, the substitution pattern of the α,β-epoxyketone dictates the required reagent class. While fully β-substituted analogs like isophorone oxide successfully undergo fragmentation using standard tosylhydrazones, 2,3-epoxycyclohexanone yields 0% of the target 5-hexynal under identical tosylhydrazone conditions. Instead, it strictly requires the N-aminoaziridine method to achieve successful fragmentation and ring cleavage [1].
| Evidence Dimension | Yield of fragmentation product (5-hexynal) via tosylhydrazone route |
| Target Compound Data | 0% yield (fails to produce 5-hexynal) |
| Comparator Or Baseline | Isophorone oxide (fully substituted analog) yields successful fragmentation |
| Quantified Difference | Complete pathway failure (0% yield) with tosylhydrazones vs. successful fragmentation with N-aminoaziridines |
| Conditions | Tosylhydrazone-mediated Eschenmoser fragmentation at low temperatures |
Procurement teams must co-source N-aminoaziridines rather than standard tosylhydrazines when scaling 5-hexynal production from this specific epoxide.
Synthesizing C3-arylated cyclic diketones directly from unmasked diketones like 1,3-cyclohexanedione results in 0% yield due to strong transition metal complexation that over-ligates and poisons the palladium catalyst. By utilizing 2,3-epoxycyclohexanone as a latent precursor, a microwave-assisted tandem isomerization-Heck arylation proceeds smoothly, yielding up to 72% of the C3-arylated diketone using an ultra-low catalyst loading of just 0.05 mol% Pd(OAc)2 in 5–30 minutes [1].
| Evidence Dimension | Product yield and catalyst viability in Pd-catalyzed arylation |
| Target Compound Data | Up to 72% yield with 0.05 mol% Pd(OAc)2 |
| Comparator Or Baseline | 1,3-Cyclohexanedione (0% yield, catalyst poisoned) |
| Quantified Difference | 72% absolute yield increase and prevention of catalyst over-ligation |
| Conditions | Microwave heating (5-30 min), 50% aqueous PEG, sodium acetate base, no phosphine ligand |
Procuring the epoxide form bypasses transition metal poisoning, enabling highly efficient, low-catalyst-loading cross-coupling workflows for pharmaceutical intermediates.
The epoxidized structure of 2,3-epoxycyclohexanone provides a specific electrophilic site for Lewis acid-mediated ring expansion that is absent in its enone precursor, 2-cyclohexen-1-one. When reacted with bis-(trimethylsilyl)ketene acetals in the presence of TiCl4, 2,3-epoxycyclohexanone undergoes a direct functionalization to yield bicyclic-γ-lactones featuring three consecutive stereocenters, a complex architecture directly dependent on the oxirane ring's reactivity [1].
| Evidence Dimension | Capability to form tristereocentered bicyclic-γ-lactones |
| Target Compound Data | Direct formation of highly functionalized bicyclic-γ-lactones |
| Comparator Or Baseline | 2-Cyclohexen-1-one (lacks the oxirane required for this specific TiCl4-mediated cascade) |
| Quantified Difference | Enables a single-step 3-stereocenter cascade vs. multi-step functionalization required for the enone |
| Conditions | Reaction with bis-(trimethylsilyl)ketene acetals and TiCl4 |
Justifies the selection of the epoxidized compound for atom-economical, single-step synthesis of complex lactone scaffolds used in agrochemical development.
Based on its specific reactivity with N-aminoaziridines, 2,3-epoxycyclohexanone is the mandatory starting material for the Eschenmoser fragmentation route to 5-hexynal. This is highly relevant for procurement in flavor, fragrance, and fine chemical industries where terminal alkynes and aldehydes are required for downstream coupling[1].
Because it acts as a latent 1,2-cyclohexanedione, this compound is a highly effective substrate for microwave-assisted Heck arylations. It allows process chemists to synthesize C3-arylated diketones without phosphine ligands and at extremely low palladium loadings (0.05 mol%), avoiding the catalyst poisoning seen with direct diketone use [2].
The compound's ability to undergo TiCl4-mediated reactions with ketene acetals makes it a primary procurement target for agricultural R&D. It efficiently yields bicyclic-γ-lactones with three stereocenters, structures that are actively investigated for their phytotoxic properties in novel herbicide formulations [3].